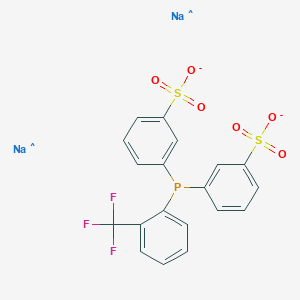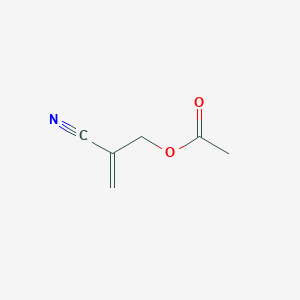
3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H22N2O7S It is characterized by the presence of nitro groups, isopropyl groups, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid typically involves multiple steps One common method includes the nitration of 2,4,6-tri(propan-2-yl)benzene followed by sulfonationThe sulfonation step introduces the sulfonic acid group (SO3H) using fuming sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) for sulfonation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzenesulfonic acid: Lacks the isopropyl groups, making it less hydrophobic.
2,4,6-Trinitrobenzenesulfonic acid: Contains an additional nitro group, increasing its reactivity.
2,4,6-Tri(propan-2-yl)benzenesulfonic acid: Lacks the nitro groups, making it less reactive in redox reactions.
Uniqueness
3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is unique due to the combination of nitro groups, isopropyl groups, and a sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications .
Properties
CAS No. |
656823-68-6 |
|---|---|
Molecular Formula |
C15H22N2O7S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,5-dinitro-2,4,6-tri(propan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H22N2O7S/c1-7(2)10-13(16(18)19)11(8(3)4)15(25(22,23)24)12(9(5)6)14(10)17(20)21/h7-9H,1-6H3,(H,22,23,24) |
InChI Key |
ZWDKINWKAMYSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=C1[N+](=O)[O-])C(C)C)S(=O)(=O)O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


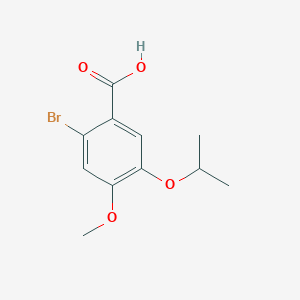
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)

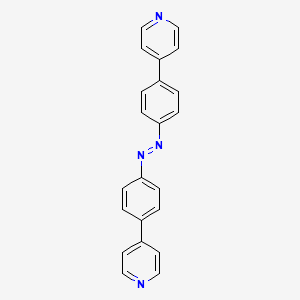
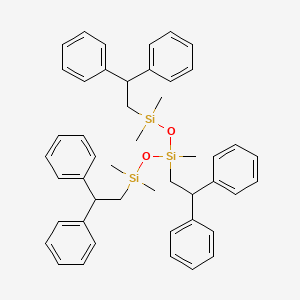
![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)

![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)
![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
